

Application Notes and Protocols: Synthesis of Aquapentaamminecobalt(III) Nitrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cobalt(3+);trinitrate

Cat. No.: B093377

[Get Quote](#)

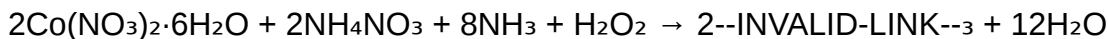
For Researchers, Scientists, and Drug Development Professionals

Introduction

Aquapentaamminecobalt(III) nitrate, [--INVALID-LINK--3](#), is an inorganic coordination complex that serves as a valuable precursor in the synthesis of various cobalt compounds and as a model system for studying ligand substitution and electron transfer reactions.[\[1\]](#) This document provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of aquapentaamminecobalt(III) nitrate.

Overall Reaction

The synthesis of aquapentaamminecobalt(III) nitrate involves the oxidation of cobalt(II) nitrate in the presence of ammonia and ammonium nitrate, followed by the acidification to yield the desired complex.



Data Presentation

Table 1: Reagent Specifications and Quantities

Reagent	Formula	Molar Mass (g/mol)	Quantity	Moles
Cobalt(II) nitrate hexahydrate	$\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$	291.03	3.6 g	0.012
Ammonium nitrate	NH_4NO_3	80.04	2.5 g	0.031
6 M Ammonia solution	NH_3	17.03	40 mL	0.24
16 M Nitric acid	HNO_3	63.01	30 mL	0.48
95% Ethanol	$\text{C}_2\text{H}_5\text{OH}$	46.07	~80 mL	-
1 M Ammonia solution (for recrystallization)	NH_3	17.03	As needed	-

Table 2: Characterization Data

Analysis	Expected Result
Appearance	Red-orange crystals
UV-Vis Spectroscopy (λ_{max})	~340 nm and ~475 nm[2]
Infrared Spectroscopy (cm^{-1})	N-H stretching, O-H stretching, Co-N stretching, NO_3^- vibrations

Experimental Protocols

Part 1: Synthesis of Crude Aquapentaamminecobalt(III) Nitrate

- **Dissolution of Starting Materials:** In a 400 mL beaker, combine 3.6 g of cobalt(II) nitrate hexahydrate and 2.5 g of ammonium nitrate.[1] Add 10 mL of hot water and swirl until the solids are completely dissolved. The solution will initially appear blue.[3]

- **Addition of Ammonia:** Place the beaker on a stirring plate in a fume hood and add 40 mL of 6 M ammonia solution. The color of the solution will change to a dark purple and then to a dark brown-red as the ammonia is added.^[3]
- **Oxidation of Cobalt(II):** While stirring, slowly add 8 mL of 30% hydrogen peroxide to the solution. This will oxidize the Co(II) to Co(III). The solution will effervesce slightly.
- **Acidification and Precipitation:** Slowly and carefully add 30 mL of 16 M nitric acid to the solution.^[1] Allow the solution to cool for 10 minutes.
- **Precipitation with Ethanol:** Add a volume of 95% ethanol approximately equal to the volume of the solution in the beaker (around 80 mL). A red-orange precipitate of crude aquapentaamminecobalt(III) nitrate should form.^[1]
- **Isolation of Crude Product:** Allow the mixture to stand for 10 minutes to ensure complete precipitation. Collect the solid by vacuum filtration using a Büchner funnel. Wash the precipitate with two small portions of 95% ethanol to remove soluble impurities.^[1]
- **Drying:** Continue to draw air through the funnel for several minutes to partially dry the crude product.

Part 2: Recrystallization and Purification

- **Preparation of Ammonia Solution:** Prepare a 1 M ammonia solution by diluting a 6 M stock solution. You will need approximately 20 mL of this solution per gram of crude product.^[1]
- **Dissolution of Crude Product:** Weigh the crude product and transfer it to a small beaker. Add the calculated amount of 1 M ammonia solution and gently heat the mixture in a hot water bath (around 80°C) with stirring until the solid is completely dissolved.^[1]
- **Reprecipitation:** Cool the solution in an ice bath. Once cooled, slowly add 16 M nitric acid dropwise while stirring until the solution is strongly acidic (test with pH paper). A precipitate of purified aquapentaamminecobalt(III) nitrate will form.^[1]
- **Isolation of Pure Product:** Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold water, followed by a small amount of 95% ethanol.

- Drying and Yield Calculation: Dry the final product in a desiccator. Once dry, weigh the product and calculate the percent yield.

Mandatory Visualizations

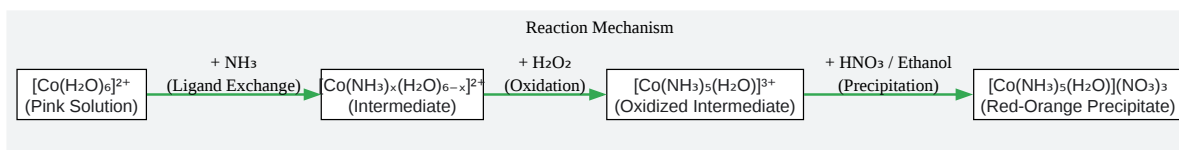
Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and purification of aquapentaamminecobalt(III) nitrate.

Reaction Mechanism



[Click to download full resolution via product page](#)

Caption: Simplified reaction mechanism for the synthesis of aquapentaamminecobalt(III) nitrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uvm.edu [uvm.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Aquapentaamminecobalt Synthesis Lab Report - 2214 Words | Bartleby [bartleby.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of Aquapentaamminecobalt(III) Nitrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093377#step-by-step-synthesis-of-aquapentaamminecobalt-iii-nitrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com